3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one is a synthetic organic compound classified under pyrazinones, a group known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its role as an intermediate in the synthesis of more complex molecules. Its molecular formula is with a molecular weight of 256.63 g/mol.
The synthesis of 3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one typically involves several key steps:
In industrial settings, the production of this compound would focus on maximizing efficiency and scalability while ensuring high purity through refined synthetic routes.
The molecular structure of 3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one can be represented using various chemical notation systems:
C1=CC(=C(C=C1F)CN2C=CN=C(C2=O)Cl)F
HMNHZQJEFVQLFW-UHFFFAOYSA-N
3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one can participate in various chemical reactions:
The mechanism of action for 3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one largely depends on its biological targets. It may interact with specific enzymes or receptors, potentially leading to inhibition or activation of biochemical pathways relevant to therapeutic effects. Research is ongoing to identify these molecular targets through experimental studies .
Key chemical properties include:
These properties are crucial for practical applications in research and industry .
3-chloro-1-(2,5-difluorobenzyl)pyrazin-2(1H)-one is utilized across various scientific domains:
CAS No.: 143545-90-8
CAS No.: 2508-19-2
CAS No.: 254114-34-6
CAS No.:
CAS No.:
CAS No.: 2138047-64-8